

# **Current Standard of Care in Allergic Diseases**

Author: BenchChem Technical Support Team. Date: December 2025



The management of allergic conditions primarily focuses on allergen avoidance, symptomatic relief with pharmacotherapy, and disease modification through immunotherapy. The specific treatment approach varies depending on the allergic disease.

## **Allergic Rhinitis**

A common allergic condition affecting the nasal passages, allergic rhinitis is managed through a stepwise approach.



| Treatment Class                     | Examples                                  | Role in Therapy                                                                                                               |
|-------------------------------------|-------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Intranasal Corticosteroids          | Fluticasone, Mometasone,<br>Budesonide    | First-line treatment for persistent symptoms, effectively reducing inflammation.[1][2][3]                                     |
| Oral Antihistamines                 | Cetirizine, Loratadine,<br>Fexofenadine   | First-line for mild or intermittent symptoms; second-generation agents are preferred due to a better safety profile.[1][3][4] |
| Intranasal Antihistamines           | Azelastine                                | An option for seasonal allergic rhinitis, sometimes used in combination with intranasal steroids.[5]                          |
| Decongestants                       | Pseudoephedrine,<br>Oxymetazoline         | Provide short-term relief from nasal congestion.[1][3]                                                                        |
| Leukotriene Receptor<br>Antagonists | Montelukast                               | An alternative or add-on therapy, particularly for patients with co-existing asthma.[4]                                       |
| Allergen Immunotherapy              | Subcutaneous (SCIT) and Sublingual (SLIT) | The only disease-modifying treatment, aimed at inducing long-term tolerance to specific allergens.[6]                         |

# **Atopic Dermatitis**

A chronic inflammatory skin condition, atopic dermatitis requires a multi-faceted approach to manage symptoms and prevent flares.



| Treatment Class                | Examples                                            | Role in Therapy                                                                                        |
|--------------------------------|-----------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Emollients/Moisturizers        | Ointments, creams, lotions                          | Foundational therapy to repair and maintain the skin barrier. [7][8][9]                                |
| Topical Corticosteroids        | Hydrocortisone,<br>Betamethasone                    | First-line anti-inflammatory treatment for acute flares.[7][8] [10]                                    |
| Topical Calcineurin Inhibitors | Tacrolimus, Pimecrolimus                            | Second-line therapy, particularly for sensitive skin areas.[7][9]                                      |
| Topical PDE4 Inhibitors        | Crisaborole                                         | A non-steroidal option for mild to moderate atopic dermatitis.                                         |
| Systemic Therapies             | Methotrexate, Cyclosporine,<br>Azathioprine         | Used for moderate to severe disease refractory to topical treatments.[10]                              |
| Biologics                      | Dupilumab, Tralokinumab,<br>Lebrikizumab            | Target specific inflammatory pathways (e.g., IL-4, IL-13) in moderate to severe atopic dermatitis.[11] |
| Janus Kinase (JAK) Inhibitors  | Abrocitinib, Upadacitinib,<br>Ruxolitinib (topical) | Oral and topical options that modulate the signaling of multiple inflammatory cytokines.               |

# **Key Allergic Signaling Pathways**

The development of novel allergy therapeutics is often aimed at modulating key pathways in the allergic inflammatory cascade.





Click to download full resolution via product page

Caption: The IgE-mediated allergic signaling pathway.

# **Experimental Models for Evaluating Allergy Therapeutics**

The efficacy of new anti-allergic compounds is typically assessed in a range of preclinical models before advancing to human clinical trials.

## In Vitro Models

These models are crucial for initial screening and mechanistic studies.



| Model                         | Description                                                                                                                                                         | Key Readouts                                                        |
|-------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------|
| Mast Cell Degranulation Assay | IgE-sensitized mast cells (e.g., RBL-2H3 cell line or primary bone marrow-derived mast cells) are challenged with an allergen in the presence of the test compound. | Inhibition of mediator release (e.g., β-hexosaminidase, histamine). |
| Cytokine Release Assay        | Peripheral blood mononuclear cells (PBMCs) from allergic donors are stimulated with a specific allergen to assess the modulation of T-cell responses.               | Levels of Th2 cytokines (IL-4, IL-5, IL-13) in the supernatant.     |

### In Vivo Models

Animal models are used to evaluate the efficacy of a compound in a complex biological system.

Ovalbumin-Induced Airway Inflammation (Mouse Model)

A widely used model for allergic asthma and rhinitis.





#### Click to download full resolution via product page

Caption: Workflow for an OVA-induced airway inflammation model.

Double-Blind, Placebo-Controlled Food Challenge (DBPCFC)

The gold standard for diagnosing food allergies in clinical research.[12][13]





Click to download full resolution via product page

Caption: A simplified workflow of a DBPCFC.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Treatment of Allergic Rhinitis | AAFP [aafp.org]
- 2. Allergic rhinitis self-care: MedlinePlus Medical Encyclopedia [medlineplus.gov]
- 3. Treatment of Allergic Rhinitis | AAFP [aafp.org]







- 4. Managing Nasal Allergies: Tips for Year-Round Coping [webmd.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Pediatric allergen immunotherapy in the United States: Current practice, safety, and unmet needs for long-term and preventive outcomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Atopic Dermatitis: Diagnosis and Treatment | AAFP [aafp.org]
- 8. GUIDELINES OF CARE FOR THE MANAGEMENT OF ATOPIC DERMATITIS: Part 2: Management and Treatment of Atopic Dermatitis with Topical Therapies PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atopic dermatitis (eczema) Diagnosis and treatment Mayo Clinic [mayoclinic.org]
- 10. Atopic Dermatitis Treatment & Management: Medical Care, Diet, Activity [emedicine.medscape.com]
- 11. Focused update: Guidelines of care for the management of atopic dermatitis in adults -PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of clinical reactivity with sensitization to allergen components in multi-food allergic children PMC [pmc.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Current Standard of Care in Allergic Diseases].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15572061#d18024-vs-standard-of-care-in-allergy-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com